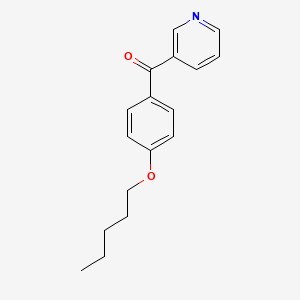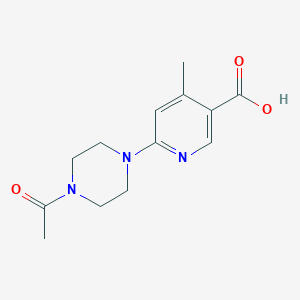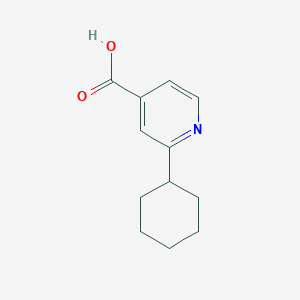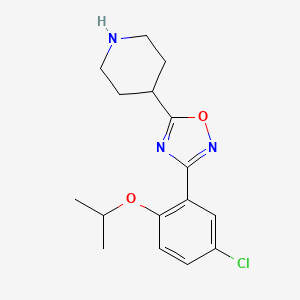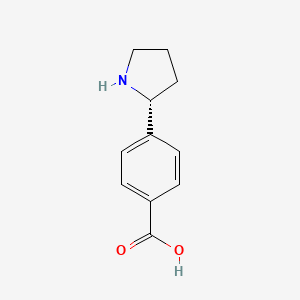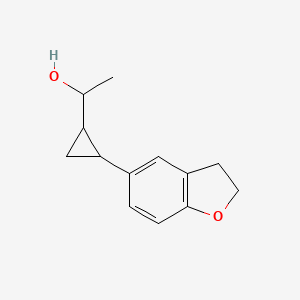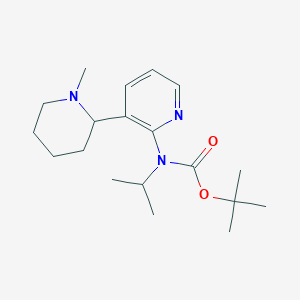
tert-Butyl isopropyl(3-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El carbamato de isopropil(3-(1-metilpiperidin-2-il)piridin-2-il)terc-butilo es un compuesto orgánico complejo que ha despertado interés en varios campos científicos debido a sus propiedades estructurales únicas y posibles aplicaciones. Este compuesto presenta un grupo terc-butilo, un grupo isopropilo y una porción piperidinil-piridinil, lo que lo convierte en una molécula versátil para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del carbamato de isopropil(3-(1-metilpiperidin-2-il)piridin-2-il)terc-butilo normalmente implica reacciones orgánicas de varios pasos. Un método común incluye el uso de carbamato de terc-butilo como material de partida, que se somete a una serie de reacciones que implican isopropilación y posterior acoplamiento con un derivado piperidinil-piridinil . Las condiciones de reacción a menudo requieren el uso de catalizadores, temperaturas controladas y solventes específicos para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores a gran escala y procesos de flujo continuo para optimizar la eficiencia y la escalabilidad. El uso de técnicas de purificación avanzadas, como la cromatografía y la cristalización, es esencial para lograr la calidad del producto deseada .
Análisis De Reacciones Químicas
Tipos de reacciones
El carbamato de isopropil(3-(1-metilpiperidin-2-il)piridin-2-il)terc-butilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como el hidruro de litio y aluminio.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Haluros de alquilo, nucleófilos como aminas o tioles.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir una variedad de compuestos funcionalizados .
Aplicaciones Científicas De Investigación
Química
En química, el carbamato de isopropil(3-(1-metilpiperidin-2-il)piridin-2-il)terc-butilo se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la creación de diversas bibliotecas químicas para el descubrimiento de fármacos y la ciencia de los materiales .
Biología
En la investigación biológica, este compuesto se puede utilizar para estudiar las interacciones enzimáticas y la unión de receptores debido a su capacidad para imitar ciertas moléculas biológicas. También se utiliza en el desarrollo de ensayos bioquímicos .
Medicina
Sus propiedades estructurales lo convierten en un candidato para el diseño de fármacos dirigido a enzimas o receptores específicos .
Industria
En el sector industrial, este compuesto se utiliza en la producción de productos químicos especiales y materiales avanzados. Su estabilidad y reactividad lo hacen adecuado para diversos procesos de fabricación .
Mecanismo De Acción
El mecanismo de acción del carbamato de isopropil(3-(1-metilpiperidin-2-il)piridin-2-il)terc-butilo implica su interacción con dianas moleculares específicas como enzimas o receptores. El compuesto puede unirse a los sitios activos, alterando la función de la molécula diana. Esta interacción puede conducir a la inhibición o activación de las vías biológicas, dependiendo del contexto .
Comparación Con Compuestos Similares
Compuestos similares
Carbamato de terc-butilo: Un análogo más simple utilizado en diversas reacciones químicas.
Carbamato de isopropilo: Otro compuesto relacionado con diferente reactividad.
Derivados piperidinil-piridinil: Compuestos con estructuras centrales similares pero diferentes sustituyentes.
Unicidad
El carbamato de isopropil(3-(1-metilpiperidin-2-il)piridin-2-il)terc-butilo destaca por su combinación de grupos funcionales, que proporcionan una reactividad y estabilidad únicas. Esto lo convierte en un compuesto valioso para aplicaciones especializadas en investigación e industria .
Propiedades
Fórmula molecular |
C19H31N3O2 |
|---|---|
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(1-methylpiperidin-2-yl)pyridin-2-yl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C19H31N3O2/c1-14(2)22(18(23)24-19(3,4)5)17-15(10-9-12-20-17)16-11-7-8-13-21(16)6/h9-10,12,14,16H,7-8,11,13H2,1-6H3 |
Clave InChI |
WRXVFDZRHWSHEO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C1=C(C=CC=N1)C2CCCCN2C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



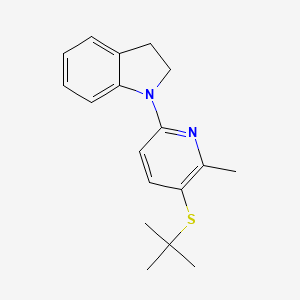


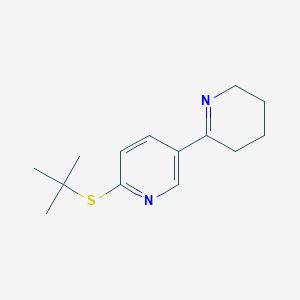


![1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11806624.png)
